Ethyl 2-bromo-6-(bromomethyl)benzoate
Overview
Description
Ethyl 2-bromo-6-(bromomethyl)benzoate is a chemical compound with the CAS Number: 1261851-80-2 . It has a molecular weight of 322 .
Molecular Structure Analysis
The InChI code for Ethyl 2-bromo-6-(bromomethyl)benzoate is 1S/C10H10Br2O2/c1-2-14-10(13)9-7(6-11)4-3-5-8(9)12/h3-5H,2,6H2,1H3
. This code provides a specific description of the molecule’s structure.
Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-bromo-6-(bromomethyl)benzoate are not available, halobenzoic acid esters like Ethyl 2-bromobenzoate have been reported to undergo silylation and hydrolysis .
Physical And Chemical Properties Analysis
Ethyl 2-bromo-6-(bromomethyl)benzoate has a molecular weight of 322 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.
Scientific Research Applications
Synthesis of Novel Polymers
Ethyl 2-bromo-6-(bromomethyl)benzoate has been utilized in the preparation of novel aliphatic polycarbonate esters. Researchers investigated its reactions with carboxylic acids, amines, and alcohols, showing potential in the synthesis of biodegradable polymers with improved degradation profiles. This approach aimed at the synthesis of pendent carbonate ester groups onto aliphatic polycarbonates, demonstrating its utility in creating materials with potential environmental benefits (Ben-Shaba & Domb, 2006).
Advancements in Heterocyclic Chemistry
In heterocyclic chemistry, the compound facilitated the C-benzylation of heterocyclic ketene aminals, leading to the production of e-lactam fused heterocyclic compounds. This process underscores its importance in generating novel heterocyclic structures, which are crucial in drug development and material science (Xu et al., 2002).
Development of Carbocyclic Nucleoside Analogues
Research into carbocyclic nucleoside analogues, which are significant in antiviral and anticancer therapies, has benefited from the use of ethyl 2-bromo-6-(bromomethyl)benzoate. This compound served as a starting material in complex synthetic routes leading to novel bicyclo[2.2.1]hept-2-ene derivatives, highlighting its role in the synthesis of therapeutic agents (Hřebabecký et al., 2008).
Synthesis Technology Improvement
The optimization of synthesis technology for related compounds, like 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester, demonstrates the compound's role in enhancing synthetic methodologies. These advancements contribute to the efficiency and yield of chemical syntheses, which are critical for pharmaceutical and material science applications (Huang Bi-rong, 2013).
Contributions to Bioactive Compound Development
The compound's derivatives have been explored for their potential as bioactive agents, particularly in the development of novel anti-juvenile hormone agents. These studies are indicative of the compound's utility in creating biochemical tools and potential insect control agents (Ishiguro et al., 2003).
Safety And Hazards
While specific safety and hazard information for Ethyl 2-bromo-6-(bromomethyl)benzoate is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding dust formation, not breathing in mist, gas, or vapors, and avoiding contact with skin and eyes .
properties
IUPAC Name |
ethyl 2-bromo-6-(bromomethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-2-14-10(13)9-7(6-11)4-3-5-8(9)12/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRKRXBKESKMAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-6-(bromomethyl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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